

FM-381: An In-Depth Profile of a Selective JAK3 Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **FM-381**, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of **FM-381**'s activity against its primary target, as well as its broader interactions across the human kinome. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual representations of key workflows.

Executive Summary

FM-381 is a chemical probe that demonstrates high potency and selectivity for JAK3, a key enzyme in the JAK-STAT signaling pathway predominantly expressed in hematopoietic cells. Its selectivity is crucial for minimizing off-target effects, a critical consideration in the development of kinase inhibitors. This document outlines the quantitative measures of **FM-381**'s selectivity, the protocols used to obtain this data, and a visual representation of the experimental workflow.

Data Presentation: Kinase Selectivity Profile of FM-381

The selectivity of **FM-381** has been rigorously evaluated against its primary target family and a broad panel of human kinases. The following tables summarize the key quantitative data.





Table 1: Potency and Selectivity against JAK Family

Kinases

Kinase	IC50 (nM)	Selectivity vs. JAK3 (fold)
JAK3	0.127[1]	-
JAK1	52[2]	410[1]
JAK2	346[2]	2700[1]
TYK2	459[2]	3600[1]

IC50 values were determined using a radiometric assay.[3]

Table 2: Broad Kinase Panel Screening Results

(ProOinase - 410 Kinases)

Concentration (nM)	Number of Hits (% Inhibition > 50%)	Observations
100	0[2]	No significant off-target activity was detected, demonstrating high selectivity at this concentration.[2]
500	11[1]	Moderate inhibition of 11 other kinases was observed, with residual activities below 50%.

Table 3: Bromodomain Selectivity Profile

Target Family	Result
Bromodomains (BRD4, BRPF, CECR, FALZ, TAF1, BRD9)	Inactive[1]

Experimental Protocols



The following sections detail the methodologies employed to generate the selectivity data for **FM-381**.

Radiometric Kinase Assay for JAK3 IC50 Determination

A radiometric assay was utilized to determine the IC50 value of **FM-381** against JAK3. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

Materials:

- Recombinant human JAK3 enzyme
- Peptide substrate
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
- [y-33P]ATP
- Unlabeled ATP
- FM-381 (serially diluted)
- Phosphocellulose filter plates
- Phosphoric acid wash solution
- · Scintillation counter

Procedure:

- Reaction Setup: A master mix containing the kinase reaction buffer, recombinant JAK3 enzyme, and peptide substrate is prepared.
- Inhibitor Addition: Serial dilutions of FM-381 in DMSO are added to the wells of a microtiter plate. A DMSO-only control is included.



- Enzyme Addition: The enzyme/substrate master mix is added to the wells containing the inhibitor.
- Initiation of Reaction: The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [y-33P]ATP. The final ATP concentration is at or near the Km for ATP (e.g., 10 μM).
 [3]
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Termination: The reaction is stopped by the addition of phosphoric acid.
- Separation: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away using a phosphoric acid solution.
- Detection: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values
 are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor
 concentration and fitting the data to a sigmoidal dose-response curve.

ProQinase Kinase Panel Screening (³³PanQinase™ Assay)

The broad selectivity of **FM-381** was assessed using the ProQinase panel of 410 kinases. This is a radiometric assay that utilizes a filter-binding method.

Procedure:

- Compound Preparation: FM-381 is prepared at the specified screening concentrations (100 nM and 500 nM) in 10% DMSO.
- Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing a reaction buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Naorthovanadate, 1.2 mM DTT), the specific substrate, and the respective recombinant protein kinase.

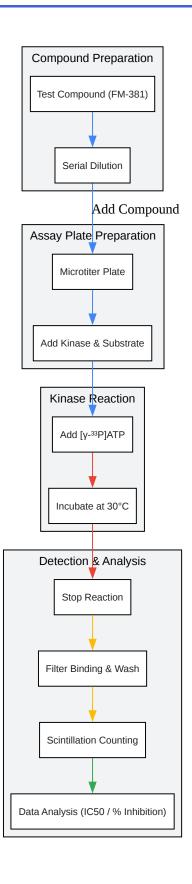


- Assay Plate Setup:
 - 20 μl of the reaction buffer is added to the wells of a ScintiPlate microtiter plate.
 - 5 μl of the test compound solution (or DMSO control) is added.
 - 10 μl of the substrate solution is added.
 - 10 μl of the recombinant protein kinase is added.
- Reaction Initiation: The reaction is started by the addition of 5 μl of an ATP solution containing [³³P-γ]-ATP.
- Incubation: The plate is mixed on a shaker and incubated for 60 minutes at 30°C.
- Reaction Termination and Washing: The reaction is stopped by adding 50 μl of 2% H₃PO₄.
 The plate is then washed three times with 200 μl of 0.9% NaCl to remove unbound radiolabeled ATP.
- Signal Detection: After drying, the plate is read in a scintillation counter to measure the amount of incorporated radioactivity.
- Data Interpretation: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to the control wells. Hits are typically defined as kinases showing inhibition greater than a certain threshold (e.g., 50%).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of **FM-381**.

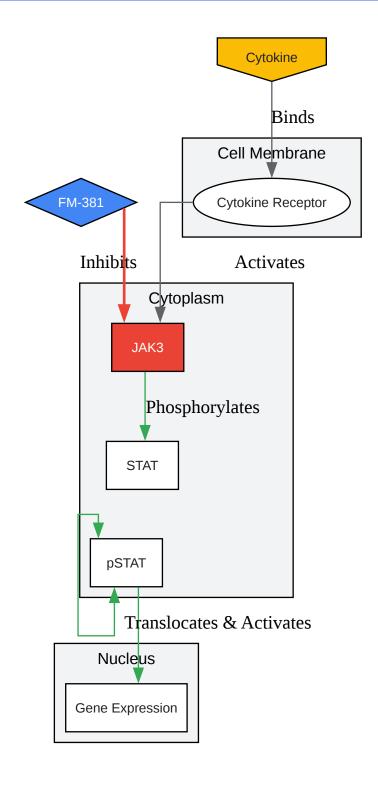




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Caption: Workflow of a radiometric kinase selectivity assay.





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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of FM-381.



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